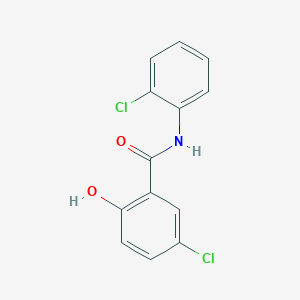

5-氯-N-(2-氯苯基)-2-羟基苯甲酰胺

描述

The compound “5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a carboxamido substituent attached to a benzene ring . They are used in a wide range of applications from pharmaceuticals to polymers.

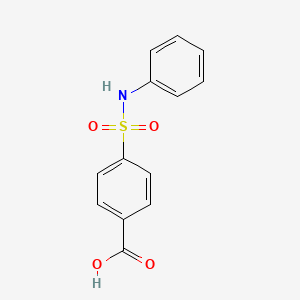

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, which consists of a carboxamide group (a carbonyl group (C=O) and an amine group (NH2)) attached to a benzene ring. The ‘5-Chloro’ and ‘2-chlorophenyl’ parts of the name suggest that there are chlorine atoms attached to the benzene ring .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, it might react with nucleophiles at the carbonyl carbon or undergo electrophilic aromatic substitution on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzamide group and chlorine atoms in this compound would likely make it relatively polar and could affect its solubility, melting point, and boiling point .科学研究应用

抗癌潜力

5-氯-N-(2-氯苯基)-2-羟基苯甲酰胺在抗癌研究中显示出有希望的结果。研究发现,该化合物的衍生物对各种人类癌细胞,包括乳腺癌、前列腺癌、宫颈癌和白血病细胞,表现出显著的细胞毒性。值得注意的是,该化合物在核因子-kappa B测定中表现最活跃,表明其作为抗癌药物的潜力(Tang et al., 2017)。

抗糖尿病应用

对与5-氯-N-(2-氯苯基)-2-羟基苯甲酰胺结构相关的2-氯-5-[(4-氯苯基)磺酰胺]-N-(烷基/芳基)-4-硝基苯甲酰胺衍生物的研究揭示了抗糖尿病性质。具体而言,这些化合物在体外显示出显著的α-葡萄糖苷酶活性,这是与糖尿病管理有关的酶。分子对接和动力学模拟研究进一步支持它们作为抗糖尿病药物的潜力(Thakral et al., 2020)。

结构和光谱分析

研究还集中在5-氯-N-(2-氯苯基)-2-羟基苯甲酰胺衍生物的结构和光谱分析上。这些分析对于理解该化合物与其环境的相互作用至关重要,这对于其在药物应用中的潜在用途是必不可少的(Galal et al., 2018)。

抗菌活性

该化合物及其衍生物已被评估其抗菌活性,特别是对革兰氏阳性细菌。研究表明,某些衍生物表现出良好的抗微生物活性,这可能有助于开发新的抗菌剂(Ienascu et al., 2022)。

诱导癌细胞凋亡

发现5-氯-N-(2-氯苯基)-2-羟基苯甲酰胺的一些衍生物能够诱导癌细胞系凋亡。这一发现表明这些化合物可能有效地减少癌细胞增殖,并可能成为癌症治疗的候选药物(Imramovský等,2013)。

抗病毒特性

对5-氯-N-(2-氯苯基)-2-羟基苯甲酰胺的类似物进行的研究显示出潜力作为人类腺病毒的抑制剂,表明在治疗病毒感染方面可能有应用,特别是在免疫受损患者中(Xu et al., 2020)。

治疗脑水肿中的作用

一些苯基苯甲酰胺衍生物,包括与5-氯-N-(2-氯苯基)-2-羟基苯甲酰胺结构相关的化合物,已被证明能抑制水通道蛋白-4,这可能有助于减少脑水肿并改善中枢神经系统损伤的结果(Farr et al., 2019)。

安全和危害

未来方向

作用机制

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzamide group in the compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for this compound.

Mode of Action

Based on the structural similarity to indole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could lead to conformational changes in the target proteins, thereby modulating their activity.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be speculated that the compound might exert a variety of effects at the molecular and cellular levels, potentially leading to changes in cell function or viability.

属性

IUPAC Name |

5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-5-6-12(17)9(7-8)13(18)16-11-4-2-1-3-10(11)15/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICXLNBRHZDDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288968 | |

| Record name | 5-chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | |

CAS RN |

6626-92-2 | |

| Record name | NSC58330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the structure-activity relationship (SAR) study of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide in cancer research?

A1: The SAR study of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide and its derivatives is crucial for understanding how modifications to its chemical structure affect its anti-cancer activity. [] This research investigates the compound's interaction with key targets involved in cancer development, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and tumor growth. By analyzing how different structural modifications alter the compound's potency and selectivity against cancer cells, researchers can identify promising candidates for further development as potential anti-cancer agents. []

Q2: How does the structural similarity of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide to BH3I-2 contribute to understanding its potential mechanism of action?

A2: 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide serves as a simplified model compound for BH3I-2, a known small-molecule inhibitor of Bcl-2 proteins. [] Bcl-2 proteins are key regulators of apoptosis (programmed cell death), and their over-expression is often implicated in cancer cell survival. By studying the structural similarities and differences between 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide and BH3I-2, researchers can gain insights into potential binding interactions with Bcl-2 proteins and their subsequent effects on apoptosis. [] This information can guide the development of more potent and selective Bcl-2 inhibitors for cancer therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1361537.png)

![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)